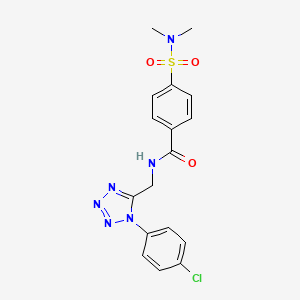
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN6O3S and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the Tetrazole Ring :
- The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst.
-
Attachment of the Benzamide Group :
- The tetrazole intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety.
-
Dimethylsulfamoyl Group Introduction :
- Finally, the sulfamoyl group is introduced through a reaction with dimethylsulfamide under basic conditions.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets:
- Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions.
- Bioisosterism : The tetrazole acts as a bioisostere for carboxylic acids, facilitating binding to enzyme active sites.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole moiety have been shown to inhibit bacterial growth effectively. A study highlighted that certain tetrazole derivatives demonstrated potent activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been found to inhibit the release of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .
Antimalarial Activity
A related series of tetrazole-based compounds has shown promising antimalarial activity. These compounds inhibit hemozoin formation in Plasmodium falciparum, mimicking the action of established antimalarials like chloroquine. This suggests that this compound may also possess similar properties .
Research Findings and Case Studies
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPEVOLVVWCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














